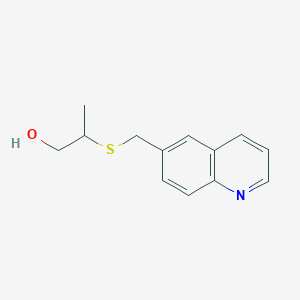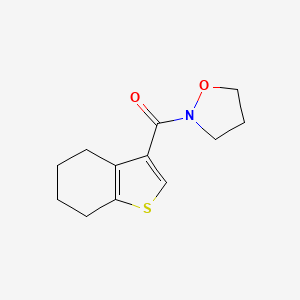![molecular formula C12H11F4NO2 B6630954 [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone, also known as TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. TFMK is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mécanisme D'action
The mechanism of action of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone involves the covalent binding of the compound to the active site of serine proteases. This binding results in the inhibition of the enzyme's activity, which prevents the protease from carrying out its biological function. [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been shown to form a covalent bond with the serine residue at the active site of the protease, which blocks the access of substrates to the enzyme.
Biochemical and Physiological Effects:
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone inhibits the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. In vivo studies have shown that [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can inhibit blood coagulation and fibrinolysis, reduce inflammation, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has several advantages as a research tool, including its potent inhibition of serine proteases, its ability to form a covalent bond with the enzyme's active site, and its selectivity for serine proteases. However, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has limitations in lab experiments, including its potential toxicity, its potential for non-specific binding, and its limited solubility in some solvents.
Orientations Futures
There are several future directions in research involving [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone, including the development of new synthetic methods for the compound, the identification of new serine protease targets, and the development of new therapeutic agents based on the compound's properties. [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has also been used as a tool for studying the role of serine proteases in various biological processes, and future research may focus on the use of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone in these studies. Additionally, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has potential applications in the development of new diagnostic tools for diseases that involve serine proteases.
Méthodes De Synthèse
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can be synthesized using various methods, including the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-aminooxazoline or by the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-aminooxazolidine. The compound can also be synthesized using the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with 2-amino-2-methyl-1-propanol.
Applications De Recherche Scientifique
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been used extensively in scientific research for its unique properties as a serine protease inhibitor. The compound has been used in studies of blood coagulation, fibrinolysis, inflammation, and cancer. [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This inhibition has been used to study the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-19-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDPMTXYZSKYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)


![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)



![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)


